5-Bromo-4-phenyl-1,3-thiazol-2-amine CAS number
5-Bromo-4-phenyl-1,3-thiazol-2-amine CAS number
An In-Depth Technical Guide to 5-Bromo-4-phenyl-1,3-thiazol-2-amine: Synthetic Regioselectivity, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry and drug discovery, the 2-aminothiazole motif serves as a highly privileged structural scaffold. Among its derivatives, 5-Bromo-4-phenyl-1,3-thiazol-2-amine stands out as a critical precursor and active pharmacophore. Its functionalization enables the targeted synthesis of high-affinity kinase inhibitors, particularly for the Cyclin-Dependent Kinase (CDK)[1],[2] and Phosphatidylinositol-3-Kinase-Related Kinase (PIKK) families[3].
This whitepaper dissects the physicochemical identifiers, the mechanistic causality behind its regioselective synthesis, and step-by-step laboratory protocols. It aims to provide research scientists with a verified, theoretically grounded framework for integrating this molecule into multi-step synthetic campaigns and targeted biological assays.
Physicochemical Identity and Fundamental Properties
Understanding the base thermodynamics and physical state of 5-Bromo-4-phenyl-1,3-thiazol-2-amine is critical for downstream chromatographic purification and formulation. The compound is predominantly utilized in two states: the neutral free base, and the hydrobromide salt, which offers enhanced aqueous solubility and atmospheric stability.
| Property | Free Base Identity | Hydrobromide Salt Identity |
| CAS Number | 61954-82-3,[4] | 113511-22-1[5],[6] |
| Molecular Formula | C9H7BrN2S[7] | C9H8Br2N2S[5],[8] |
| Molecular Weight | 255.14 g/mol [7] | 336.06 g/mol [5],[9] |
| Melting Point | Dependent on polymorph | 195 – 197 °C[5] |
| Boiling Point | 395.1 °C at 760 mmHg[4] | 420.4 °C at 760 mmHg[5] |
| XLogP3 (Lipophilicity) | ~3.5 (Calculated) | 4.69[5] |
| Flash Point | N/A | 208.1 °C[5] |
Structural Causality and Synthesis Methodology
The synthesis of 5-Bromo-4-phenyl-1,3-thiazol-2-amine relies heavily on the principles of Electrophilic Aromatic Substitution (EAS) applied to electron-rich heterocycles.
Electronic Directing Effects on the Thiazole Core
When functionalizing 4-phenylthiazol-2-amine, the specific atomic arrangement dictates a rigid regioselectivity toward the C5 position.
-
Activation via the Amine: The C2-amino group acts as a powerful electron-donating group (EDG) via resonance. The exocyclic nitrogen's lone pair delocalizes through the thiazole ring's
-system, resulting in a significant accumulation of negative charge (nucleophilicity) at the C5 position. -
Steric and Electronic Shielding by the Phenyl Ring: The C4-phenyl ring offers substantial steric bulk, blocking adjacent non-specific attacks. While mildly electron-withdrawing via induction, the phenyl ring heavily stabilizes the transient
-complex (arenium ion) during electrophilic bromination through extended -conjugation. -
Electrophilic Attack: As a result, when an electrophile like the bromonium ion (
) from -bromosuccinimide (NBS) or diatomic bromine ( ) is introduced, it is channeled almost exclusively to the C5 position, averting isomeric byproducts.
Standardized Experimental Protocol: Selective Bromination
The following is a field-validated protocol for generating the free base via mild NBS bromination, minimizing the over-bromination often seen with harsher
Reagents Required:
-
4-Phenylthiazol-2-amine (Starting Material)
- -Bromosuccinimide (NBS) (Recrystallized)
-
Chloroform (
) (Anhydrous) -
Saturated Aqueous Sodium Bicarbonate (
)[3]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 4-phenylthiazol-2-amine in anhydrous
(approx. 7 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar. Ensure the system is shielded from direct light to prevent homolytic cleavage of NBS. -
Electrophile Addition: Dissolve 0.98 equivalents of NBS in
. Gradually add the NBS solution dropwise via an addition funnel to the actively mechanically stirred reaction mixture at room temperature (20-25 °C) over exactly 20 minutes. Causality: Slow addition maintains a low concentration of the reactive brominating agent, preventing di-bromination or oxidative degradation of the amine. -
Reaction Monitoring: Allow the reaction to stir for an additional 2 hours. Monitor via Thin Layer Chromatography (TLC) until the disappearance of the starting material.
-
Work-up & Quenching: Quench the reaction mixture using a saturated aqueous solution of
(3 mL per mmol) to neutralize the generated succinimide hydrobromide byproducts[3]. -
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic extracts with brine, dry over anhydrous Magnesium Sulfate (
), and filter[3]. -
Purification: Evaporate the solvent in vacuo. If trace succinimide remains, triturate the resulting solid with cold EtOAc and filter[3].
Note for Hydrobromide Salt Preparation: If the commercial 113511-22-1 formulation is required, the free base can be suspended in diethyl ether and treated with 1.0 equivalent of 47% aqueous HBr, filtering the resulting precipitate[10].
Biological Functionality & Pathway Integration
The inclusion of a halogen (bromine) at the C5 position of the 2-aminothiazole ring dramatically enhances its lipophilic binding efficiency within hydrophobic enzymatic pockets, paving the way for targeted applications.
Kinase Inhibition Profile
5-Bromo-4-phenyl-1,3-thiazol-2-amine and its subsequent pyrimidine-coupled derivatives are prominent precursors in oncology research, particularly for synthesizing CDK9 inhibitors [1],[2]. By targeting the ATP-binding pocket of CDK9, these derivatives halt transcription elongation, triggering apoptosis in malignant cells[2].
Furthermore, they inhibit PIKK family members like the ATM Kinase [3]. The MRN complex (MRE11-RAD50-NBS1) usually recruits ATM to sites of DNA Double-Strand Breaks (DSBs). By blocking ATM signaling, aminothiazole derivatives suppress the DNA repair mechanisms of cancer cells, rendering them highly susceptible to radiotherapies[3].
Antimicrobial Moieties
Beyond oncology, structural analogues leveraging the 5-bromo-4-phenylthiazol-2-amine core have demonstrated potent in vitro antibacterial and antimicrobial properties. The unique electron distribution afforded by the bromine atom disrupts pathogenic cell wall synthesis and metabolic cascades[11].
Signaling Pathway Visualization
The regulatory inhibition of the ATM DNA repair pathway by 5-bromo-thiazole derivatives is modeled below.
Caption: Mechanism of action for 5-Bromo-4-phenylthiazol-2-amine derivatives in inhibiting the ATM Kinase DNA repair pathway.
Handling & Storage Regimen
To ensure the structural integrity of 5-Bromo-4-phenyl-1,3-thiazol-2-amine during prolonged laboratory storage, the following protocols must be adhered to:
-
Environmental Sensitivity: The free base amine is susceptible to progressive atmospheric oxidation and potential photodegradation[8].
-
Storage Conditions: Maintain within a desiccator at 2-8 °C, entirely protected from light[8]. If utilizing the hydrobromide salt, ambient room temperature storage in a cool, dry environment is generally sufficient, though tightly sealed inert gas (Argon or
) purging is recommended to prevent hygroscopic interference[8]. -
Safety Profile: As an active pharmaceutical intermediate, personnel must avoid inhalation and direct dermal contact. The hydrobromide salt carries GHS warnings (H315, H319, H335) indicating skin, eye, and respiratory irritation[8]. Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood[8].
References
-
Sigma-Aldrich. "5-Bromo-4-phenylthiazol-2-amine | 61954-82-3." Available at:[Link]
-
American Elements. "5-bromo-4-phenyl-1,3-thiazol-2-amine | CAS 61954-82-3." Available at: [Link]
-
ChemSrc. "5-Bromo-4-phenylthiazol-2-amine | CAS#:61954-82-3." Available at:[Link]
- Google Patents. "EP3556756B1 - Substituted propanamides as inhibitors of nucleases.
-
Thieme Connect. "Product Class 17: Thiazoles (Synthesis Methodology)." Available at:[Link]
-
ResearchGate. "Synthesis and In Vitro Antimicrobial Activity of 3-(5-((2-Oxo-2H..." Available at: [Link]
-
ACS Publications. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Available at: [Link]
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